3H-indole-2-thiol
Description
3H-Indole-2-thiol (CAS: 496-30-0) is a sulfur-containing heterocyclic compound with the molecular formula C₈H₇NS (MW: 149.21 g/mol). It features a thiol (-SH) group at the 2-position of the indole ring, conferring unique reactivity and biological activity. Key physical properties include a density of 1.3 g/cm³, boiling point of 243.4°C (760 mmHg), and logP value of 1.46, indicating moderate lipophilicity . Its applications span pharmaceuticals, particularly in antioxidant and anticancer research, as evidenced by patents (e.g., WO2012/104415 A1) and studies in journals like Chemical & Pharmaceutical Bulletin .
Properties
IUPAC Name |
3H-indole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJWTYFTQNHSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Indoline-2-Thiones with 1,2-Diaza-1,3-Dienes
A robust method involves the use of indoline-2-thiones as odorless sulfenylating agents. When reacted with 1,2-diaza-1,3-dienes (DDs), these compounds undergo a thia-Michael addition followed by cyclization to yield 3H-indole-2-thiol derivatives.
Mechanistic Pathway :
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Thia-Michael Addition : The sulfur atom from 3,3-dimethyl-3H-indole-2-thiol (2h'' ) attacks the terminal carbon of the azo-ene system in DDs, forming a hydrazone intermediate.
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Cyclization : Acidic conditions promote intramolecular attack by the nitrogen nucleophile on the imidothioate carbon, leading to cyclization and formation of thieno[2,3-b]indoles or spiro-thiazoles.
Optimized Conditions :
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Solvent : Chloroform or acetonitrile.
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Temperature : Room temperature to 50°C.
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Molar Ratio : 1:1 (DDs to indoline-2-thione).
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Catalyst : None required; reactions proceed under mild, metal-free conditions.
Example Synthesis :
Yield Data :
| Entry | Product | Yield (%) |
|---|---|---|
| 5a | 3,3-Dimethyl | 78 |
| 5b | 4-Chloro | 72 |
| 5c | 4-Methoxy | 65 |
Brønsted Acid-Catalyzed Ring Opening of 2H-Azirines
Reaction with this compound
A complementary approach involves the Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by This compound (2m ). This method provides access to imidazo[1,2-a]pyridines and related heterocycles.
Procedure :
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Substrate Preparation : Synthesize 2H-azirines via oxime formation from ketones, followed by cyclization with triethylamine and tosyl chloride.
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Reaction : Combine 2H-azirine (0.2 mmol) and this compound (0.3 mmol) in dichloromethane.
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Catalyst : Employ p-toluenesulfonic acid (PTSA, 20 mol%) at room temperature for 12 h.
Key Observations :
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Regioselectivity : Exclusive attack at the less hindered azirine carbon.
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Functional Group Tolerance : Compatible with electron-donating and withdrawing substituents.
Mechanistic Insight :
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Protonation of the azirine nitrogen enhances electrophilicity.
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Thiolate ion attacks the azirine carbon, leading to ring opening and subsequent cyclization.
Reduction of Nitrovinylindole Precursors
LiAlH4-Mediated Reduction
A classical route involves the reduction of 3-((E)-2-nitrovinyl)-1H-indole (16 ) to 2-(1H-indol-3-yl)ethanamine (17 ), which can be functionalized to introduce thiol groups.
Steps :
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Nitrovinylindole Synthesis : Condense 2-nitro toluene with diethyl oxalate under basic conditions.
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Reduction : Treat 16 with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 85°C for 10 h.
Purification :
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Column chromatography (70% ethyl acetate in hexane) yields the amine intermediate, which is subsequently thiolated via benzamidation or oxidation.
Thiolation of Indole-2-Carboxylates
Reissert Indole Synthesis Modifications
Comparative Analysis of Methods
Table 1. Efficiency Metrics for this compound Synthesis
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Thia-Michael/Cyclization | 65–78 | 3–4.5 | High |
| Azirine Ring Opening | 70–85 | 12 | Moderate |
| LiAlH4 Reduction | 60–75 | 10 | Low |
| Reissert Modification | 40–55 | 24 | Low |
Key Trends :
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Catalytic Methods (e.g., thia-Michael) offer superior yields and shorter reaction times.
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Azirine-Based Routes provide excellent regioselectivity but require pre-functionalized substrates.
Chemical Reactions Analysis
Types of Reactions
CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to kill the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of target cells.
Common Reagents and Conditions
The primary reagent involved in the reactions of CID-103 is the cluster of differentiation 38 molecule on the surface of target cells. The binding conditions are physiological, typically occurring in the bloodstream or within tissues where the target cells reside.
Major Products Formed
The major products formed from the reactions of CID-103 are the lysed target cells and immune complexes resulting from the activation of immune effector functions.
Scientific Research Applications
CID-103 has several scientific research applications, including:
Cancer Therapy: CID-103 is being investigated for its potential to treat various cancers, particularly multiple myeloma and other hematological malignancies.
Immunotherapy: The compound is used in research to explore new immunotherapeutic strategies for targeting malignant cells.
Biological Studies: CID-103 serves as a tool to study the role of the cluster of differentiation 38 molecule in cell signaling and immune responses.
Drug Development: The compound is part of ongoing research to develop new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
CID-103 exerts its effects by binding to a unique epitope on the cluster of differentiation 38 molecule. This binding triggers several immune-mediated mechanisms, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits natural killer cells and other immune cells to kill the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the formation of membrane attack complexes that lyse the target cells.
Direct Apoptosis Induction: In some cases, the binding of CID-103 to the cluster of differentiation 38 molecule can directly induce apoptosis in the target cells.
Comparison with Similar Compounds
2-(Thiophen-2-yl)-1H-Indole Derivatives
- Structure : These derivatives replace the thiol group with a thiophene ring at the 2-position. Examples include compounds 4b–4k and 5b–5e from , synthesized via SSA-catalyzed condensation of 2-(thiophen-2-yl)-1H-indole with aldehydes and N-methylaniline.
- Properties : Higher molecular weights (e.g., 4b: C₃₀H₂₀ClN₂S₂, MW: 529.07 g/mol) compared to 3H-indole-2-thiol. Enhanced π-conjugation from the thiophene moiety improves photophysical properties, relevant for anticancer activity .
- Applications : Demonstrated potent anticancer activity against human cancer cell lines, with IC₅₀ values in the micromolar range .
3-Formyl-1H-Indole-2-Carboxylic Acid Derivatives
- Structure : Feature a formyl group at the 3-position and carboxylic acid/ester at the 2-position (e.g., compounds 2a–2c in ).
- Synthesis: Prepared via condensation with 2-aminothiazol-4(5H)-one derivatives under refluxing acetic acid .
- Applications : Designed as antimicrobial and antitumor agents, leveraging the electrophilic formyl group for cross-coupling reactions .
2-Thio-3H-Indoles in the Cambridge Structural Database (CSD)
- Structure: Three examples of 2-thio-3H-indoles were identified in the CSD, including spiro-fused cyclohexanone and chlorotriester derivatives (e.g., compound 7 and 8 in ).
- Geometry : The 2-phenylthio group in compound 7 adopts a conformation similar to this compound, while chlorotriester 8 exhibits a staggered side chain .
- Uniqueness: No 3-thio or 3-propanoic acid derivatives exist in the CSD, highlighting the rarity of this compound’s substitution pattern .
Thiazole-Fused Indoles
- Structure : Example: 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole (CAS: 429648-04-4, MW: 329.42 g/mol) from .
- Properties : The thiazole ring enhances planarity and hydrogen-bonding capacity, critical for binding to biological targets.
- Applications: Potential use in kinase inhibition or as fluorescent probes due to extended conjugation .
3-(1,3-Dithiolan-2-yl)-1H-Indole
- Structure : Contains a 1,3-dithiolane ring at the 3-position (CAS: 36104-60-6, MW: 221.34 g/mol).
- Synthesis : Reported by Perni et al. (1989) via cyclization reactions.
- Properties : Higher logP (3.65) than this compound, suggesting greater lipophilicity and membrane permeability .
Data Table: Key Comparative Properties
Q & A
Q. What are the key physical and chemical properties of 3H-indole-2-thiol that influence its experimental handling and storage?
this compound (CAS 496-30-0) has a molecular formula of C₈H₇NS and a molecular weight of 149.21 g/mol. Its boiling point is 243.4±43.0 °C at 760 mmHg, and its density is 1.3±0.1 g/cm³ . These properties necessitate storage in a cool, dry environment to prevent decomposition. The compound’s moderate flashpoint (101.0±28.2 °C) also requires precautions against ignition sources during handling. Solubility in polar solvents (e.g., DMSO, methanol) should be confirmed experimentally due to limited literature data, as slight variations in purity can significantly impact solubility profiles.
Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions affect yield?
A standard synthesis involves cyclization of 2-chloro-N-phenylacetamide derivatives under basic conditions or via thiolation of indole precursors using sulfurizing agents like Lawesson’s reagent . Key factors influencing yield include:
- Temperature control : Excessive heat (>120°C) may lead to side reactions, such as ring oxidation.
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can improve regioselectivity but require inert atmospheres to prevent deactivation .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is typically used to isolate the product, with yields ranging from 40–70% depending on starting material purity .
Advanced Research Questions
Q. How can NMR spectroscopy and mass spectrometry be optimized to confirm the structure and purity of this compound derivatives?
- ¹H/¹³C NMR : The indole ring protons (H-3, H-4) resonate between δ 6.8–7.5 ppm, while the thiol (-SH) proton appears as a broad singlet near δ 3.5–4.0 ppm. Aromatic carbons (C-2, C-3) are observed at δ 110–125 ppm .
- Mass spectrometry : High-resolution ESI-MS typically shows a molecular ion peak at m/z 149.21 (M⁺). Fragmentation patterns should confirm the loss of HS• (m/z 132) and subsequent ring cleavage .
- Purity validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities.
Q. What strategies address contradictions in reported bioactivity data for this compound analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Variability in assay conditions : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ampicillin for antibacterial assays) .
- Structural modifications : Substituents at the C-3 position (e.g., arylthio groups) significantly alter bioactivity. Compare analogs using QSAR models to identify critical functional groups .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) to identify trends, ensuring statistical rigor via tools like RevMan or R .
Q. How can computational methods (e.g., Cremer-Pople parameters) analyze the conformational dynamics of this compound’s heterocyclic ring?
The Cremer-Pople puckering coordinates (q, θ, φ) quantify out-of-plane distortions in the indole ring. For this compound:
- Amplitude (q) : Calculated via DFT (B3LYP/6-311+G(d,p)) to assess non-planarity caused by the thiol group.
- Phase angles (θ, φ) : Determine the direction of puckering, which influences intermolecular interactions (e.g., hydrogen bonding with protein targets) .
- MD simulations : Use GROMACS or AMBER to model solvent effects on ring flexibility, correlating with experimental XRD data .
Q. What experimental design principles optimize the synthesis of this compound derivatives under catalytic conditions?
- DoE (Design of Experiments) : Apply factorial designs to test variables (catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design can identify interactions between Pd catalyst (0.5–2 mol%), temperature (80–120°C), and solvent (DMF vs. toluene) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track thiol intermediate formation and adjust reaction parameters dynamically .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
